2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine

Description

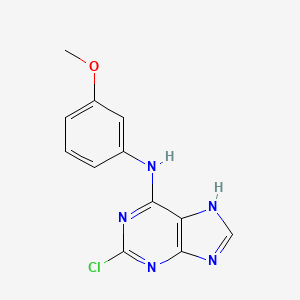

Chemical Structure: 2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine (CAS: 190654-89-8) is a purine derivative with a chlorine atom at position 2 of the purine ring and a 3-methoxyphenyl group attached to the N6 position. Its molecular formula is C₁₂H₁₀ClN₅O, and it has a molecular weight of 283.7 g/mol . The compound is primarily used in research settings for exploring biological activities, particularly in enzyme inhibition and molecular interactions.

Properties

IUPAC Name |

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN5O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H2,14,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEMDTFVUDJLJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine typically involves multiple steps. One common synthetic route includes the reaction of 7H-purin-6-amine with 3-methoxyaniline in the presence of a chlorinating agent such as thionyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states or reduction to remove the chlorine atom.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific target and context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Purine derivatives are characterized by substitutions at positions 2, 6, and 9/7 of the core purine scaffold. Below is a comparison of key analogs:

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : The methoxy group in the target compound improves solubility in polar solvents (e.g., DMSO) compared to benzyl or cyclohexyl derivatives .

- Crystallinity : Derivatives like 2-chloro-9-isopropyl-N,N-dimethyl-9H-purin-6-amine form stable crystals due to intermolecular H-bonding, as analyzed via SHELX and Mercury software .

Research Findings and Key Insights

Table 2: Comparative Research Data

Key Observations:

Substituent Impact : Electron-donating groups (e.g., methoxy) improve solubility and H-bonding, while electron-withdrawing groups (e.g., Cl) enhance bioactivity but reduce solubility.

Tautomerism: The 7H tautomer in the target compound may favor planar stacking interactions, unlike 9-substituted analogs that adopt non-planar conformations .

Applications : The methoxyphenyl derivative shows promise in drug development due to balanced lipophilicity and electronic properties, whereas benzyl/cyclohexyl analogs are more suited for material science (e.g., corrosion inhibition) .

Biological Activity

2-Chloro-N-(3-methoxyphenyl)-7H-purin-6-amine is a purine derivative characterized by its unique structural features, including a chlorine atom at the 2-position and a methoxyphenyl group at the nitrogen of the 6-position. This compound has garnered attention for its potential biological activities, particularly in enzyme inhibition and receptor binding, which may have implications in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₂H₁₀ClN₅O

- Molecular Weight : Approximately 265.69 g/mol

The presence of functional groups in this compound influences its chemical reactivity, making it a candidate for various biological applications.

Research indicates that this compound may interact with neurotransmitter systems, particularly those involving norepinephrine, serotonin, and dopamine. These interactions suggest potential antidepressant effects, similar to other compounds in its class. The specific mechanisms through which this compound exerts its biological effects require further investigation to elucidate its therapeutic potential.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes that are crucial in various biochemical pathways. Similar compounds have been studied for their effects on neurotransmitter levels, indicating that this compound could influence mood disorders and other neurological conditions.

Receptor Binding

Preliminary studies suggest that this compound may bind to receptors involved in neurotransmission, impacting the signaling pathways associated with mood regulation and cognitive function. The binding affinity and specificity of this compound compared to other purine derivatives are areas of ongoing research.

Comparison with Similar Compounds

To understand the biological activity of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Differences | Potential Implications |

|---|---|---|

| 2-chloro-N-(4-methoxyphenyl)-7H-purin-6-amine | Methoxy group at the 4-position | Different biological activity due to altered steric effects |

| 2-chloro-N-(3,4-dimethoxyphenyl)-7H-purin-6-amine | Additional methoxy group | Enhanced reactivity and possibly altered pharmacological properties |

| N-(3-methoxyphenyl)-7H-purin-6-amine | No chlorine substitution | Different reactivity profile; potentially less potent as an enzyme inhibitor |

These comparisons highlight how minor structural changes can significantly impact the chemical behavior and biological activity of purine derivatives.

Case Studies

Recent studies have focused on the synthesis and evaluation of various purine derivatives, including this compound. For instance:

- Synthesis Methodology : The synthesis typically involves reacting 7H-purin-6-amine with 3-methoxyaniline in the presence of chlorinating agents like thionyl chloride. This process requires controlled conditions to optimize yield and purity.

- Biological Evaluation : In vitro studies have assessed the cytotoxicity of related compounds against cancer cell lines such as MDA-MB-231 and HepG2. While specific data on this compound is limited, similar compounds have demonstrated significant growth inhibition, indicating potential therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing 2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amine, and what spectral features should researchers focus on?

- Answer : Characterization typically involves ¹H NMR , UV-Vis spectroscopy , and X-ray crystallography .

- ¹H NMR : Focus on aromatic proton signals (δ ~6.8–8.3 ppm for the 3-methoxyphenyl group) and purine ring protons (δ ~8.3–8.5 ppm for the purine C8-H). Methoxy groups appear as singlets near δ ~3.8 ppm .

- UV-Vis : The compound may exhibit absorption maxima near 285 nm due to π→π* transitions in the purine ring .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the chloro and methoxyphenyl substituents’ spatial arrangement .

Q. What are the established synthetic routes for this compound, and what are their critical reaction conditions?

- Answer : Synthesis often involves:

- Step 1 : Chlorination of a purine precursor (e.g., 7H-purin-6-amine) using POCl₃ or PCl₃ under reflux (~110°C) .

- Step 2 : Nucleophilic substitution with 3-methoxyaniline in anhydrous DMF or THF at 60–80°C .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How can researchers confirm the compound’s structural integrity and purity post-synthesis?

- Answer :

- HPLC-MS : Quantify purity and confirm molecular weight (C₁₂H₁₀ClN₅O, [M+H]⁺ = 284.06) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl percentages .

- Melting Point : Compare with literature values (if available) to detect impurities .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate common side reactions (e.g., over-chlorination or aryl group misalignment)?

- Answer :

- Temperature Control : Lower chlorination temperatures (e.g., 90°C instead of 110°C) reduce over-chlorination .

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity during aryl substitution .

- In Situ Monitoring : Employ TLC or FT-IR to track reaction progress and halt at intermediate stages .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases or adenosine receptors)?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to purine-binding pockets. Focus on hydrogen bonding with the methoxyphenyl group .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories (e.g., GROMACS) .

- Validation : Compare computational results with experimental assays (e.g., enzyme inhibition or SPR binding studies) .

Q. How should researchers resolve discrepancies in reported biological activities (e.g., conflicting IC₅₀ values)?

- Answer :

- Standardized Assays : Use identical buffer conditions (e.g., pH 7.4, 25°C) and cell lines across studies .

- Dose-Response Curves : Generate triplicate data points to minimize variability .

- Structural Validation : Re-analyze compound batches via X-ray crystallography to rule out polymorphic effects .

Q. What advanced crystallization techniques improve single-crystal quality for X-ray diffraction studies?

- Answer :

- Solvent Layering : Diffuse hexane into a saturated DCM solution to induce slow crystallization .

- Temperature Gradients : Use a thermal cycler to gradually lower temperature (1°C/hr) .

- Software Tools : Refine crystal packing analysis with Mercury CSD to identify optimal solvent systems .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.